Cas no 824937-45-3 (methyl 1-(4-aminophenyl)cyclopropanecarboxylate)
methyl 1-(4-aminophenyl)cyclopropanecarboxylate Chemical and Physical Properties
Names and Identifiers
-
- Cyclopropanecarboxylic acid, 1-(4-aminophenyl)-, methyl ester
- 1-(4-amino-phenyl)-cyclopropanecarboxylic acid methyl ester
- methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate
- Methyl 1-(4-aminophenyl)cyclopropanecarboxylate
- DTXSID10730402
- HHUXVTQTBMIHPK-UHFFFAOYSA-N
- 824937-45-3
- DB-353968
- methyl1-(4-aminophenyl)cyclopropanecarboxylate
- MFCD20693763
- EN300-907325
- AKOS025404202
- Z1262626745
- 1-(4-Aminophenyl)-cyclopropanecarboxylic acid methyl ester
- AS-39900
- SY259356
- ZHB93745
- CS-W000567
- SCHEMBL1465475
- methyl 1-(4-aminophenyl)cyclopropanecarboxylate
-
- MDL: MFCD20693763
- Inchi: 1S/C11H13NO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7,12H2,1H3
- InChI Key: HHUXVTQTBMIHPK-UHFFFAOYSA-N
- SMILES: O=C(C1(CC1)C1C=CC(N)=CC=1)OC
Computed Properties
- Exact Mass: 191.094628657g/mol
- Monoisotopic Mass: 191.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- Density: 1.227
methyl 1-(4-aminophenyl)cyclopropanecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1703-1g |
Methyl 1-(4-aMinophenyl)cyclopropanecarboxylate |
824937-45-3 | 95% | 1g |
$280 | 2023-09-07 | |
| TRC | M288973-10mg |
methyl 1-(4-aminophenyl)cyclopropanecarboxylate |
824937-45-3 | 10mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M288973-50mg |
methyl 1-(4-aminophenyl)cyclopropanecarboxylate |
824937-45-3 | 50mg |
$ 250.00 | 2022-06-04 | ||
| TRC | M288973-100mg |
methyl 1-(4-aminophenyl)cyclopropanecarboxylate |
824937-45-3 | 100mg |
$ 365.00 | 2022-06-04 | ||
| Apollo Scientific | OR346590-250mg |
1-(4-Aminophenyl)-cyclopropanecarboxylic acid methyl ester |
824937-45-3 | 98% | 250mg |
£48.00 | 2025-02-19 | |
| Apollo Scientific | OR346590-1g |
1-(4-Aminophenyl)-cyclopropanecarboxylic acid methyl ester |
824937-45-3 | 98% | 1g |
£179.00 | 2025-02-19 | |
| eNovation Chemicals LLC | D920286-1g |
Methyl 1-(4-Aminophenyl)cyclopropanecarboxylate |
824937-45-3 | 95% | 1g |
$565 | 2023-09-03 | |
| eNovation Chemicals LLC | Y0997221-1g |
methyl 1-(4-aminophenyl)cyclopropanecarboxylate |
824937-45-3 | 95% | 1g |
$550 | 2024-08-02 | |
| eNovation Chemicals LLC | Y1046538-100mg |
Methyl 1-(4-aMinophenyl)cyclopropanecarboxylate |
824937-45-3 | 95% | 100mg |
$65 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1046538-250mg |
Methyl 1-(4-aMinophenyl)cyclopropanecarboxylate |
824937-45-3 | 95% | 250mg |
$90 | 2024-06-07 |
methyl 1-(4-aminophenyl)cyclopropanecarboxylate Production Method
Production Method 1
1.2 Reagents: Sodium bicarbonate ; neutralized
Production Method 2
1.2 Reagents: Ammonium hydroxide Solvents: Ethyl acetate , Water ; pH 10, rt
Production Method 3
2.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Methanol , Water ; 6 h, rt
2.2 Reagents: Sodium bicarbonate ; neutralized
Production Method 4
1.2 Reagents: Ammonium chloride Solvents: tert-Butyl methyl ether , Water ; rt
Production Method 5
1.2 0 °C; 30 min, 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.3 Solvents: Water ; 0 °C
2.1 Reagents: Stannous chloride Solvents: Ethyl acetate ; 4 h, 75 °C; 75 °C → rt
2.2 Reagents: Ammonium hydroxide Solvents: Ethyl acetate , Water ; pH 10, rt
Production Method 6
1.2 Reagents: Bromine Solvents: Tetrahydrofuran ; 23 °C → 40 °C
1.3 40 °C → 55 °C; 3 h, 55 °C; 55 °C → rt
2.1 Catalysts: Bis(dibenzylideneacetone)palladium , 1′-[Bis(1,1-dimethylethyl)phosphino]-1,2,3,4,5-pentaphenylferrocene Solvents: Tetrahydrofuran ; 1 min, rt; 30 min, rt
2.2 Reagents: Ammonium chloride Solvents: tert-Butyl methyl ether , Water ; rt
Production Method 7
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 20 min, rt; rt → 0 °C
2.2 0 °C; 30 min, 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
2.3 Solvents: Water ; 0 °C
3.1 Reagents: Stannous chloride Solvents: Ethyl acetate ; 4 h, 75 °C; 75 °C → rt
3.2 Reagents: Ammonium hydroxide Solvents: Ethyl acetate , Water ; pH 10, rt
Production Method 8
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide
3.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Methanol , Water ; 6 h, rt
3.2 Reagents: Sodium bicarbonate ; neutralized
methyl 1-(4-aminophenyl)cyclopropanecarboxylate Raw materials
- Cyclopropanecarboxylic acid, 1-(4-nitrophenyl)-, methyl ester
- 1,2-Dibromoethane
- Zinc, bromo[1-(methoxycarbonyl)cyclopropyl]-
- methyl 1-bromocyclopropane-1-carboxylate
- 4-Nitrophenylacetic acid
- Methyl 2-(4-nitrophenyl)acetate
methyl 1-(4-aminophenyl)cyclopropanecarboxylate Preparation Products
methyl 1-(4-aminophenyl)cyclopropanecarboxylate Suppliers
methyl 1-(4-aminophenyl)cyclopropanecarboxylate Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on methyl 1-(4-aminophenyl)cyclopropanecarboxylate
Comprehensive Overview of Methyl 1-(4-Aminophenyl)Cyclopropanecarboxylate (CAS No. 824937-45-3)
Methyl 1-(4-aminophenyl)cyclopropanecarboxylate (CAS No. 824937-45-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, featuring a cyclopropane ring and an aromatic amine group, is widely studied for its potential applications in drug discovery and material science. Its unique structural properties make it a valuable intermediate in synthesizing bioactive molecules, particularly those targeting central nervous system (CNS) disorders and anti-inflammatory agents.
In recent years, the demand for cyclopropane-containing compounds like methyl 1-(4-aminophenyl)cyclopropanecarboxylate has surged due to their role in modulating metabolic pathways. Researchers are exploring its utility in enzyme inhibition and receptor binding, aligning with trends in precision medicine and personalized therapeutics. The compound’s low molecular weight and high bioavailability further enhance its appeal for small-molecule drug development.
The synthesis of methyl 1-(4-aminophenyl)cyclopropanecarboxylate typically involves catalytic cyclopropanation followed by esterification, with yields optimized through green chemistry protocols. This aligns with the industry’s shift toward sustainable synthesis, a topic frequently searched in AI-driven chemical databases. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to ensure purity, a critical factor for high-throughput screening (HTS) applications.
From an SEO perspective, users often query "CAS 824937-45-3 uses" or "cyclopropanecarboxylate derivatives in medicine," reflecting growing interest in niche intermediates. The compound’s potential in neuroprotective therapies and cancer research is also a hot topic, as evidenced by rising searches for "amine-functionalized cyclopropanes" and "ester-based bioactive molecules." These keywords highlight the intersection of chemical innovation and biomedical demand.
Regulatory compliance is another focal point. While methyl 1-(4-aminophenyl)cyclopropanecarboxylate is not classified as hazardous, its handling requires adherence to Good Laboratory Practices (GLP). This resonates with queries like "safe handling of aromatic amines" and "GMP for pharmaceutical intermediates," underscoring the need for balanced technical and safety content.
In conclusion, methyl 1-(4-aminophenyl)cyclopropanecarboxylate exemplifies the synergy between structural complexity and therapeutic potential. Its relevance in drug design and material science ensures sustained interest, while SEO trends emphasize its role in cutting-edge research. Future studies may explore its catalytic applications or biodegradability, further expanding its industrial footprint.
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